2,4- vs. 2,5-Dihydroxy Isomer: Kinase vs. DAC Target Engagement
The 2,5-dihydroxy positional isomer Tripolin A is a characterized selective, non-ATP-competitive Aurora A kinase inhibitor with IC₅₀ values of 1.5 μM (Aurora A) and 7 μM (Aurora B) . By contrast, the 2,4-dihydroxy substitution pattern places the hydroxyl groups in a meta/para relationship relative to the exocyclic double bond, which alters the pharmacophore geometry and hydrogen-bonding topology. In the DAC inhibitor series (Opoku-Temeng et al., 2017), the presence of a 4-OH group was shown to be essential for c-di-AMP synthase inhibition, while the 2-OH alone (compound 16) was inactive [1]. The 2,4-dihydroxy configuration thus presents both the essential 4-OH motif and an additional 2-OH that may modulate potency, selectivity, or physicochemical properties relative to mono-hydroxy or differently substituted analogs. No direct kinase profiling data for the 2,4-dihydroxy compound versus Tripolin A are currently available in the public domain.
| Evidence Dimension | Kinase target engagement and mechanism |
|---|---|
| Target Compound Data | 3-(2,4-Dihydroxybenzylidene)indolin-2-one: Not directly profiled against Aurora A/B; contains 4-OH motif essential for DAC inhibition per class SAR |
| Comparator Or Baseline | Tripolin A (2,5-dihydroxy isomer): Aurora A IC₅₀ 1.5 μM, Aurora B IC₅₀ 7 μM; non-ATP competitive mechanism |
| Quantified Difference | Cannot be quantified without direct comparative assay data; structural isomerism predicts divergent target profiles based on OH positioning |
| Conditions | Tripolin A data from in vitro kinase inhibition assays (MedChemExpress reference); DAC SAR from coralyne/³²P-ATP DisA inhibition assays at 20 μM compound concentration |
Why This Matters
Procurement of the 2,4-dihydroxy isomer enables exploration of DAC/antibacterial pharmacology distinct from the Aurora kinase activity of the 2,5-dihydroxy isomer, preventing misassignment of biological activity when sourcing positional isomers.
- [1] Opoku-Temeng C, Dayal N, Miller J, Sintim HO. RSC Adv. 2017;7:8288-8294. Compound 16 (2-OH only, no 4-OH) did not inhibit c-di-AMP synthesis; 4-OH on benzylidene essential for DAC inhibition. View Source
